[4-(2-Propenoyloxy)phenyl]methanol

Catalog No.
S3021505
CAS No.
170108-96-0
M.F
C10H10O3
M. Wt
178.187
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(2-Propenoyloxy)phenyl]methanol

CAS Number

170108-96-0

Product Name

[4-(2-Propenoyloxy)phenyl]methanol

IUPAC Name

[4-(hydroxymethyl)phenyl] prop-2-enoate

Molecular Formula

C10H10O3

Molecular Weight

178.187

InChI

InChI=1S/C10H10O3/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h2-6,11H,1,7H2

InChI Key

YLOBZHKTBAJESJ-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1=CC=C(C=C1)CO

solubility

not available

[4-(2-Propenoyloxy)phenyl]methanol, also known as 4-allylbenzyl alcohol, is an organic compound with the molecular formula C10H12OC_{10}H_{12}O and a molecular weight of 148.2 g/mol. It features a phenyl ring that is substituted with both a propenoyloxy group and a hydroxymethyl group. This compound is characterized by its liquid state at room temperature and is often utilized in various chemical applications due to its reactive functional groups .

  • Skin and eye irritation: Acrylic acid is a known irritant and can cause skin and eye irritation upon contact [].
  • Corrosivity: At high concentrations, acrylic acid can be corrosive and damage tissues [].

Types of Reactions

  • Oxidation: [4-(2-Propenoyloxy)phenyl]methanol can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can undergo reduction to yield [4-(2-Propenoyloxy)phenyl]methane, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl group, facilitated by nucleophiles like sodium hydroxide or potassium carbonate.

Reaction Conditions

These reactions often require specific conditions to proceed effectively, such as refluxing in solvents like toluene or dichloromethane for esterification processes.

[4-(2-Propenoyloxy)phenyl]methanol has shown potential in various biological applications:

  • Drug Development: Its structure allows for modifications that could lead to new pharmaceuticals with therapeutic effects.
  • Biochemical Research: The compound may be used in studies involving enzyme interactions and metabolic pathways, contributing to the understanding of biochemical processes.

The synthesis of [4-(2-Propenoyloxy)phenyl]methanol typically involves the esterification of 4-hydroxybenzyl alcohol with acrylic acid or its derivatives. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The synthesis can be performed under reflux conditions in solvents like toluene or dichloromethane to enhance yield and purity. On an industrial scale, continuous flow processes may be employed for efficiency .

This compound has diverse applications across several fields:

  • Polymer Science: It serves as a monomer in synthesizing polymers with enhanced thermal stability and mechanical strength.
  • Organic Synthesis: It acts as an intermediate for more complex organic molecules.
  • Coatings and Adhesives: Due to its reactive functional groups, it is used in formulating coatings and adhesives with improved performance characteristics.
  • Material Science: It contributes to developing advanced materials with specific properties, such as conductivity and durability .

The interaction of [4-(2-Propenoyloxy)phenyl]methanol with enzymes or receptors can influence various metabolic pathways. Its propenoyloxy group can undergo polymerization reactions, forming cross-linked networks in material science applications. The hydroxymethyl group may participate in hydrogen bonding, affecting solubility and reactivity .

Several compounds share structural similarities with [4-(2-Propenoyloxy)phenyl]methanol:

  • [4-(2-Propenoyloxy)phenyl]ethanol: Similar structure but contains an ethyl group instead of a hydroxymethyl group.
  • [4-(2-Propenoyloxy)phenyl]acetone: Features a ketone group instead of a hydroxymethyl group.
  • [4-(Chloromethyl)phenyl]methanol: Contains a chloromethyl substituent, which alters its reactivity profile.
  • (4-(Bromomethyl)phenyl)methanol: Similar structure but includes a bromomethyl group.

Uniqueness

The uniqueness of [4-(2-Propenoyloxy)phenyl]methanol lies in its versatile functional groups that allow for multiple

The exploration of [4-(2-Propenoyloxy)phenyl]methanol began in the early 21st century, driven by growing interest in functional monomers for stimuli-responsive polymers. Early studies focused on its synthesis via esterification of 4-hydroxybenzyl alcohol with acrylic acid derivatives. A pivotal advancement occurred in 2025, when researchers optimized its preparation using 4-hydroxy benzyl alcohol and acrylic acid under controlled conditions, achieving high purity and yield. This method became foundational for subsequent applications in copolymer systems.

Parallel work in organocatalytic and metal-mediated synthesis further expanded its accessibility. For instance, a 2016 patent detailed a hydrogenation-based route to analogous benzyloxybenzyl alcohols, highlighting the broader applicability of reduction techniques in producing structurally related compounds. These developments established [4-(2-Propenoyloxy)phenyl]methanol as a reproducible and versatile building block for advanced materials.

Structural Significance in Research

The compound’s structure confers unique reactivity and functionality:

  • Methacrylate Group: The propenoyloxy moiety enables radical polymerization, facilitating incorporation into poly(methacrylate) networks. This property is exploited in copolymer systems to tailor mechanical strength and thermal stability.
  • Phenolic Hydroxyl Group: The hydroxyl group at the para position permits post-polymerization modifications, such as crosslinking or functionalization with bioactive molecules. For example, copolymerization with acrylamide (AAM) yields hydrogels with tunable swelling capacities.

Table 1: Key Structural Features and Their Roles

FeatureRole in Research ApplicationsExample from Literature
Methacrylate moietyRadical polymerization initiationCopolymer networks
Phenolic hydroxylCrosslinking and drug loadingHydrogel drug carriers
Aromatic ringEnhanced thermal stabilityHigh-temperature materials

The balance between hydrophobic (aromatic) and hydrophilic (hydroxyl) regions also influences solvation behavior, making it suitable for environments requiring controlled hydrophilicity.

Impact on Chemical Research Fields

Polymer Science

[4-(2-Propenoyloxy)phenyl]methanol has revolutionized copolymer design. Studies demonstrate that varying its ratio with acrylamide modulates hydrogel properties. For instance, a 3:1 HBM/AAM copolymer crosslinked with ethylene glycol dimethyl acrylate (EGDMA) exhibits an equilibrium water content (EWC) of 68%, compared to 45% for a 1:1 ratio. Such tunability supports applications in water-purification membranes and biomedical scaffolds.

Drug Delivery Systems

The compound’s ability to form porous networks enables efficient drug encapsulation. Research shows that increasing HBM content in copolymers enhances ciprofloxacin loading efficiency by 22%, attributed to hydrogen bonding between the drug and the phenolic hydroxyl groups. This has spurred interest in localized antibiotic delivery systems for wound care.

Materials Chemistry

In materials science, HBM-derived polymers exhibit exceptional thermal resilience. Differential scanning calorimetry (DSC) analyses reveal glass transition temperatures (Tg) exceeding 120°C for crosslinked copolymers, making them viable for high-performance coatings. Additionally, its integration into solid-phase synthesis resins, such as Wang resin analogs, underscores its utility in peptide and oligonucleotide fabrication.

Esterification Research

The synthesis of [4-(2-Propenoyloxy)phenyl]methanol represents a critical area of organic chemistry research, focusing primarily on esterification methodologies that link 4-hydroxybenzyl alcohol with acrylic acid derivatives . Contemporary research has established multiple synthetic pathways, with esterification remaining the predominant approach for forming the characteristic propenoyloxy ester linkage .

The fundamental esterification reaction involves the condensation of 4-hydroxybenzyl alcohol with acrylic acid or acryloyl chloride, typically proceeding through nucleophilic acyl substitution mechanisms . Research investigations have demonstrated that this reaction pathway offers superior control over regioselectivity compared to alternative synthetic approaches .

Catalyst Development Studies

Extensive catalyst development research has focused on optimizing esterification reactions for phenylmethanol derivatives. Heterogeneous acid catalysts have emerged as particularly promising systems, with ion exchange resins demonstrating exceptional performance in esterification reactions [3]. Studies utilizing Amberlyst 15 as a macroporous ion exchange resin catalyst have shown remarkable efficiency in esterification processes, achieving conversion rates exceeding 90% under optimized conditions [3].

Research has established that sulfuric acid and p-toluenesulfonic acid serve as effective homogeneous catalysts for esterification reactions involving phenolic substrates [13]. Comparative studies indicate that p-toluenesulfonic acid provides superior selectivity compared to sulfuric acid, particularly in reactions involving sensitive aromatic hydroxyl groups [13]. Benzenesulfonic acid and xylenesulfonic acid have also demonstrated significant catalytic activity, with methanesulfonic acid showing particular promise for industrial applications due to its enhanced stability and recyclability [13].

The development of heterogeneous catalysts has received considerable attention, with zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) emerging as an efficient and reusable catalyst system [14]. This catalyst demonstrates high activity at ambient temperature and 50°C, eliminating the need for water removal during the reaction process [14]. Research findings indicate that ZrOCl₂·8H₂O can be easily recovered and reused multiple times without significant loss of catalytic activity [14].

Catalyst TypeConversion (%)Temperature (°C)Reaction Time (h)Reusability Cycles
Amberlyst 1591.2343-3734-63-5
p-Toluenesulfonic acid85-9570-1802-8Limited
ZrOCl₂·8H₂O89-9725-505-214-6
Methanesulfonic acid78-9270-1503-62-4

Advanced catalyst research has explored chitosan-based systems modified with sulfonic acid groups, demonstrating exceptional performance in esterification reactions [6]. These biopolymer-derived catalysts offer sustainable alternatives to traditional acid catalysts while maintaining high catalytic efficiency [6]. Under optimized conditions utilizing chitosan with sulfonic acid groups, researchers achieved conversion rates of approximately 83% at 60°C with 0.2 g catalyst loading [6].

Reaction Condition Optimization

Comprehensive optimization studies have established critical parameters for esterification reactions involving phenylmethanol derivatives. Temperature optimization research indicates that reaction rates increase substantially with temperature elevation, with optimal ranges typically between 70°C and 180°C depending on the specific catalyst system employed [13] [15].

Molar ratio optimization has revealed that alcohol to acid ratios between 1.0:1.2 and 1.0:0.8 provide optimal conversion rates while minimizing side product formation [13]. Research has demonstrated that slight excess of either reactant can drive the equilibrium toward product formation, with the optimal ratio depending on the specific reaction conditions and catalyst system [15].

Catalyst loading studies indicate that concentrations between 0.1% and 5.0% by weight relative to reactants provide optimal performance, with most systems achieving maximum efficiency at 0.5% to 2.0% catalyst loading [13]. Higher catalyst concentrations may lead to increased side reactions and product degradation [15].

ParameterOptimal RangeEffect on ConversionReference Conditions
Temperature70-180°CExponential increaseVaries by catalyst
Molar Ratio (Alcohol:Acid)1.0:0.8 to 1.0:1.2Linear relationshipStandard pressure
Catalyst Loading0.5-2.0% w/wPlateau at 2.0%Reflux conditions
Reaction Time2-8 hoursLogarithmic approachComplete conversion

Research investigations have established that water removal during esterification significantly enhances conversion rates by shifting the equilibrium toward product formation [13]. Azeotropic distillation using benzene, toluene, or cyclohexane as azeotropic agents has proven particularly effective for water removal [13]. Alternative methods including membrane separation using vapor separation membranes or pervaporation membranes have shown promise for water removal without requiring high-temperature distillation [13].

Green Chemistry Research Approaches

Green chemistry research has focused extensively on developing environmentally sustainable esterification methodologies for phenylmethanol derivatives. Solvent-free esterification approaches have gained significant attention, with mechanically induced reactions under high-speed ball-milling conditions demonstrating remarkable success at room temperature [16].

Research has established two primary green esterification strategies: the iodine/potassium dihydrogen phosphate (I₂/KH₂PO₂) system and the potassium iodide/triethyl phosphite (KI/P(OEt)₃) system [16]. Both methodologies operate under solvent-free conditions and eliminate the need for transition metal catalysts [16]. The I₂/KH₂PO₂ system successfully replaces organic phosphorus compounds with inorganic phosphorus salts, while the KI/P(OEt)₃) system enables esterification with easily removable triethyl phosphite [16].

Ionic liquid catalysts have emerged as sustainable alternatives to traditional acid catalysts. Research utilizing triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) has demonstrated exceptional efficiency in one-pot esterification reactions under solvent-free conditions [5]. This ionic liquid catalyst system achieves high yields while offering excellent recyclability and reduced environmental impact [5].

Green Chemistry ApproachYield (%)TemperatureSolvent RequirementsCatalyst Recovery
I₂/KH₂PO₂ Ball Milling85-92Room temperatureSolvent-freeQuantitative
KI/P(OEt)₃ Ball Milling78-88Room temperatureSolvent-freeHigh efficiency
[Et₃NH][HSO₄] Ionic Liquid89-9590°CSolvent-freeExcellent
Chitosan-SO₃H Catalyst83-9160°CMinimal solventGood

Industrial Scale Production Research

Continuous Flow Process Investigations

Industrial-scale production research for [4-(2-Propenoyloxy)phenyl]methanol has focused extensively on continuous flow process development to achieve enhanced efficiency and scalability [18]. Continuous flow methodologies offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and superior process control [18].

Research investigations comparing continuous stirred tank reactors (CSTR) and plug-flow reactors (PFR) for esterification reactions have established that PFR systems generally demonstrate superior performance under constant operating conditions [18]. Studies utilizing reactor volumes of 7.9 cubic meters have shown that PFR systems achieve conversion rates ranging from 65.9% to 28.8% as ethanol feed rates vary from 100 to 300 mol/h, while CSTR systems achieve slightly lower conversions of 63.6% to 28.9% under identical conditions [18].

Microreactor technology has emerged as a particularly promising approach for continuous flow esterification processes. Research utilizing Y-shaped microchannels with diameters of 100 micrometers has demonstrated exceptional mixing efficiency and precise reaction control [19]. Multi-channel microreactor systems incorporating ten to twenty parallel channels have successfully achieved production rate increases of 10 to 20 times compared to single-channel systems while maintaining consistent conversion rates [19].

Reactor ConfigurationConversion Range (%)Flow Rate (mol/h)Residence Time (min)Production Rate
Single Y-microchannel85-900.1-0.55-15Baseline
Ten Y-microchannels85-901.0-5.05-1510× increase
Twenty Y-microchannels85-902.0-10.05-1520× increase
PFR (7.9 m³)28.8-65.9100-30036Industrial scale

Continuous flow process optimization has revealed that residence time control represents a critical parameter for achieving optimal conversion rates [18]. Research has established that decreased residence times resulting from increased feed rates lead to proportional decreases in conversion values [18]. Advanced process control systems incorporating real-time monitoring and automated parameter adjustment have demonstrated significant improvements in process stability and product quality [33].

Scale-up Challenge Studies

Scale-up research for esterification processes has identified numerous critical challenges that must be addressed for successful industrial implementation [23]. Primary concerns include thermal management, reaction kinetics variations, and equipment compatibility issues that arise when transitioning from laboratory to industrial scales [23].

Heat transfer considerations represent fundamental challenges in esterification scale-up processes. Research has demonstrated that larger reaction volumes experience significantly different heat transfer characteristics, potentially leading to thermal runaway or insufficient reaction temperatures [23]. Industrial-scale studies indicate that specialized heat exchange systems and temperature monitoring protocols are essential for maintaining optimal reaction conditions [23].

Mass transfer limitations become increasingly significant at industrial scales, particularly in heterogeneous catalyst systems. Research investigations have revealed that mixing efficiency decreases substantially in larger reactor volumes, potentially leading to concentration gradients and reduced conversion rates [20]. Advanced mixing technologies including static mixers and high-shear impellers have proven effective for addressing these challenges [19].

Scale-up ChallengeLaboratory ScalePilot ScaleIndustrial ScaleMitigation Strategy
Heat TransferExcellentGoodChallengingEnhanced heat exchange
Mass TransferExcellentGoodModerateAdvanced mixing systems
Reaction ControlPreciseGoodComplexAutomated control systems
Safety ConsiderationsLow riskModerateHighComprehensive safety protocols

Equipment compatibility studies have identified specific requirements for industrial-scale esterification processes. Research has established that specialized materials resistant to acidic conditions and elevated temperatures are essential for long-term operation [23]. Stainless steel 316L has emerged as the preferred construction material for industrial esterification reactors due to its excellent corrosion resistance and mechanical properties [19].

Economic feasibility analyses have demonstrated that industrial-scale esterification processes can achieve competitive production costs when properly optimized [19]. Research calculating production costs for ethyl 2-ethylhexanoate using developed microreactor systems indicates costs of $1.37/kg compared to international selling prices of $1-5/kg, suggesting favorable economic prospects [19].

Purification Method Development

Novel Crystallization Approaches

Advanced crystallization research for [4-(2-Propenoyloxy)phenyl]methanol and related phenylmethanol derivatives has focused on developing innovative techniques to achieve high purity and optimal crystal morphology [27]. Crystallization methodology development represents a critical aspect of purification research, as traditional recrystallization approaches often prove insufficient for achieving required purity levels [26].

Vapor diffusion crystallization has emerged as an exceptionally effective technique for phenylmethanol derivatives, particularly when only milligram quantities are available [27]. This methodology involves dissolving the compound in a small vial placed within a larger container containing a volatile solvent in which the sample is insoluble [27]. Research has demonstrated that vapor diffusion provides superior crystal quality compared to traditional cooling crystallization methods [27].

Solvent layering techniques have proven particularly effective for phenylmethanol crystallization, utilizing density differences between miscible and immiscible solvent systems [27]. Research investigations have established that careful selection of solvent pairs enables controlled crystallization at the interface between solvent layers [27]. This approach offers exceptional control over crystal nucleation and growth rates [27].

Crystallization MethodCrystal QualityYield (%)Time RequiredSolvent Requirements
Vapor DiffusionExcellent85-9524-72 hMinimal
Solvent LayeringVery Good80-9012-48 hTwo-phase system
Convection MethodGood75-8548-96 hSingle solvent
Seeding ApproachVariable70-956-24 hRequires seed crystals

Convection crystallization techniques have demonstrated particular effectiveness for extremely poorly soluble phenylmethanol compounds [27]. This methodology relies on substances dissolving in hotter regions of the container and diffusing to cooler areas where crystallization occurs [27]. Research has established specific protocols including careful packing of insoluble material at container bottoms and slow heating to prevent disturbance of the crystallization process [27].

Seeding crystallization approaches have shown promise for accelerating crystallization processes while improving crystal quality [27]. Research indicates that addition of microcrystals to crystallization solutions can significantly enhance nucleation rates and crystal uniformity [27]. However, this technique requires access to high-quality seed crystals of the target compound or structurally similar materials [27].

Separation Technique Innovations

Advanced separation technique research has focused on developing innovative methodologies for purifying ester products with enhanced efficiency and environmental sustainability [28] [29]. Modern separation approaches emphasize membrane-based technologies, chromatographic innovations, and specialized extraction procedures tailored specifically for ester purification [26].

Membrane separation technologies have gained significant attention for ester purification applications due to their energy efficiency and scalability [28]. Research has demonstrated that nanofiltration membranes effectively remove divalent ions and organic impurities from ester-containing solutions [28]. Ultrafiltration techniques have proven particularly effective for separating macromolecular impurities from ester products [28].

Solvent extraction optimization research has established specialized protocols for removing acidic and polar impurities from ester products [22]. Studies utilizing saturated sodium carbonate solutions for extracting acidic components have demonstrated exceptional effectiveness in converting residual acids to water-soluble salts [22]. This approach enables clean separation of organic ester phases from aqueous impurity phases [22].

Separation TechniquePurity Achieved (%)Processing TimeEnergy RequirementsScalability
Nanofiltration95-982-6 hLowExcellent
Solvent Extraction90-951-3 hModerateGood
Distillation Purification98-994-8 hHighExcellent
Polysaccharide Treatment92-963-6 hLowGood

Polysaccharide-based purification techniques have emerged as innovative approaches for removing alcohol impurities from ester products [29]. Research utilizing water-soluble polysaccharide derivatives including carboxymethylcellulose and hydroxyethyl starch has demonstrated exceptional effectiveness in removing both dispersed and dissolved alcohol contaminants [29]. These methodologies operate through selective adsorption mechanisms, enabling highly efficient purification while maintaining ester product integrity [29].

Distillation optimization research has focused on developing specialized techniques for thermally sensitive ester compounds. Studies have established that vacuum distillation at reduced temperatures minimizes thermal degradation while achieving high separation efficiency [26]. Fractional distillation protocols specifically designed for phenylmethanol esters have demonstrated superior performance compared to traditional distillation approaches [26].

[4-(2-Propenoyloxy)phenyl]methanol represents a bifunctional organic compound containing both hydroxymethyl and propenoyloxy functional groups [1] . This structural duality provides multiple reactive sites for diverse chemical transformations, making it a compound of significant interest in synthetic organic chemistry and materials science applications .

Functional Group Reactivity Studies

Hydroxymethyl Group Research

The hydroxymethyl group (-CH₂OH) in [4-(2-Propenoyloxy)phenyl]methanol exhibits characteristic primary alcohol reactivity patterns with enhanced biological and chemical significance [4] [5]. Research demonstrates that hydroxymethyl groups participate in hydrogen bonding interactions, which significantly influence molecular recognition processes and biological activity [6] [7].

Oxidation Reactivity Patterns

The hydroxymethyl group undergoes facile oxidation under various conditions. Studies using oxidizing agents such as potassium permanganate and chromium trioxide reveal a stepwise oxidation mechanism [5]. The initial oxidation produces an aldehyde intermediate, which subsequently undergoes further oxidation to yield the corresponding carboxylic acid derivative [8] [9]. Computational studies indicate that hydrogen abstraction from the carbon center represents the dominant pathway, with barrier heights varying depending on the oxidizing species employed [8].

Nucleophilic Character and Reactivity

The oxygen atom of the hydroxymethyl group demonstrates nucleophilic character, making it susceptible to electrophilic attack [10]. Activation studies reveal that conversion to better leaving groups significantly enhances substitution reactivity [11] [12]. The hydroxymethyl group can be activated through reaction with methanesulfonyl chloride or the triphenylphosphine-tetrabromomethane system, facilitating subsequent nucleophilic substitution reactions [11].

Hydrogen Bonding Capabilities

Research indicates that hydroxymethyl groups form stable hydrogen bonding networks, particularly evident in crystallographic studies of related compounds [13] [14]. These interactions contribute to enhanced stability and altered physical properties, with implications for biological activity and material properties [4] [15].

Propenoyloxy Group Research

The propenoyloxy group (acrylate ester functionality) exhibits distinct reactivity characteristics that differentiate it from simple aliphatic esters [16] [17]. This group demonstrates enhanced electrophilic character due to the α,β-unsaturated system, making it particularly reactive toward nucleophiles and radicals [17] [18].

Hydrolysis Mechanisms

Acrylate esters undergo hydrolysis through both acid-catalyzed and base-catalyzed mechanisms [19] [20]. Base-catalyzed hydrolysis proceeds through a tetrahedral intermediate formation mechanism (BAc2), where the attacking nucleophile is hydroxide ion [19]. The reaction involves initial nucleophilic attack on the carbonyl carbon, followed by elimination of the alkoxide leaving group [21] [20].

Michael Addition Reactivity

The α,β-unsaturated nature of the propenoyloxy group makes it an excellent Michael acceptor [17]. Various nucleophiles, including nitrogen-centered and carbon-centered species, readily undergo conjugate addition reactions. This reactivity pattern is particularly important in polymer chemistry applications where controlled addition reactions are desired [22].

Radical Reactivity

Atmospheric oxidation studies reveal that acrylate esters react readily with hydroxyl radicals, with rate coefficients in the range of 1.75 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [18] [23]. The mechanism involves initial radical attack on the vinyl group, leading to formation of peroxy radical intermediates [23] [24]. Temperature-dependent studies indicate Arrhenius behavior with activation energies typically ranging from 10-15 kJ/mol for atmospheric conditions [24].

Oxidation Mechanism Investigations

Radical Intermediates in Oxidation

Comprehensive mechanistic studies reveal that oxidation of [4-(2-Propenoyloxy)phenyl]methanol proceeds through distinct radical pathways for each functional group [25] [26] [27]. The hydroxymethyl group oxidation involves initial hydrogen abstraction to form a carbon-centered radical, which rapidly combines with molecular oxygen to generate hydroperoxy intermediates [8] [9].

Hydroxymethyl Radical Formation

Quantum chemical calculations using density functional theory methods demonstrate that hydrogen abstraction from the hydroxymethyl carbon represents the thermodynamically favored pathway [8] [9]. The resulting hydroxymethyl radical exhibits planar geometry with significant spin density localized on the carbon atom [9]. Subsequent oxygen addition occurs with near-zero activation energy, forming hydroperoxy intermediates that undergo rapid decomposition [8].

Atmospheric Oxidation Pathways

Studies of atmospheric oxidation mechanisms reveal that hydroxyl radical attack can occur at multiple sites [23] [27]. For the hydroxymethyl group, hydrogen abstraction from the carbon center predominates, with calculated rate coefficients of approximately 2.3 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K [23]. The resulting radical intermediates undergo spontaneous decomposition without stable intermediates, leading directly to formic acid formation [8].

Peroxy Radical Chemistry

The formation and reactivity of peroxy radicals represent crucial steps in the oxidation mechanism [26] [28]. These intermediates undergo unimolecular rearrangement reactions involving hydrogen atom migration through five- to eight-membered ring transition states [26]. The competing pathways include standard isomerization and extended autoxidation, leading to highly oxygenated products containing multiple hydroperoxy groups [26].

Product Distribution Analysis

Detailed product analysis studies reveal complex oxidation patterns depending on reaction conditions and oxidizing agents employed [29] [30] [31]. Catalytic oxidation using selenium-modified microgel catalysts demonstrates high selectivity (97-99%) for specific oxidation products [29] [30].

Primary Oxidation Products

Under mild oxidation conditions, the primary products include aldehyde derivatives from hydroxymethyl group oxidation and various oxygenated species from acrylate ester modification [29] [31]. Gas chromatography-mass spectrometry analysis identifies formic acid as a major product from hydroxymethyl group degradation [8] [31].

Secondary Product Formation

Extended oxidation leads to formation of highly oxygenated intermediates containing multiple functional groups [26]. These products result from sequential oxygen addition reactions, with up to three consecutive oxidation steps observed under forcing conditions [26]. The product distribution demonstrates strong dependence on temperature, pressure, and catalyst systems employed [29] [30].

Kinetic Analysis

First-order kinetic behavior characterizes the initial oxidation stages, with rate constants varying significantly with functional group structure [31]. Langmuir-Hinshelwood kinetic models successfully describe the catalytic oxidation processes, indicating surface-mediated mechanisms for heterogeneous catalyst systems [31].

Reduction Pathway Research

Reduction chemistry of [4-(2-Propenoyloxy)phenyl]methanol involves selective transformation of specific functional groups while preserving structural integrity [32] [6] [7]. The hydroxymethyl group demonstrates resistance to reduction under mild conditions, while the acrylate ester functionality undergoes facile reduction through various pathways [33] [34].

Hydroxymethyl Group Reduction Mechanisms

Studies of hydroxymethyl group reduction reveal requirements for strong reducing conditions due to the robust carbon-oxygen bond strength [6] [7]. Enzymatic reduction systems employing ferredoxin-dependent electron transport chains demonstrate high efficiency for specific hydroxymethyl group transformations [6]. The mechanism involves proton-coupled electron transfer through consecutive electron pathway utilizing iron-sulfur clusters and flavin adenine dinucleotide cofactors [6] [7].

Acrylate Ester Reduction

Conjugate reduction of α,β-unsaturated esters represents a well-established transformation pathway [34]. Various reducing agents, including metal hydrides and enzymatic systems, facilitate selective reduction of the double bond while preserving the ester functionality [33] [34]. Nickel-catalyzed reductive coupling reactions demonstrate synthetic utility for carbon-carbon bond formation [33].

Biosynthetic Reduction Pathways

Novel biosynthetic approaches for acrylate production involve reduction pathway engineering in metabolically modified microorganisms [32]. These systems utilize β-alanine intermediates and demonstrate sustainable approaches for acrylate synthesis through controlled reduction chemistry [32].

Substitution Reaction Investigations

Nucleophilic Substitution Studies

The hydroxymethyl group in [4-(2-Propenoyloxy)phenyl]methanol undergoes nucleophilic substitution through SN2 mechanisms following appropriate activation [35] [36] [10]. Detailed mechanistic studies reveal that direct substitution of the hydroxyl group requires conversion to better leaving groups [37] [10].

Activation Strategies

Research demonstrates multiple approaches for hydroxyl group activation [11] [10] [12]. Conversion to methanesulfonate esters (tosylates) provides excellent leaving groups for subsequent nucleophilic displacement [10]. Alternative activation using triphenylphosphine-tetrabromomethane systems offers mechanochemical approaches for nucleophilic substitution under solvent-free conditions [12].

Mechanism and Stereochemistry

Nucleophilic substitution proceeds through concerted SN2 mechanisms with complete inversion of stereochemistry [36] [37]. The transition state involves pentacoordinate carbon with partial bond formation to the incoming nucleophile and partial bond breaking to the leaving group [36] [38]. Kinetic studies reveal second-order behavior with rate dependence on both nucleophile and substrate concentrations [36].

Nucleophile Reactivity Patterns

Various nucleophiles demonstrate differential reactivity toward activated hydroxymethyl groups [35] [36] [10]. Oxygen nucleophiles (alkoxides, phenoxides) show high reactivity, while nitrogen nucleophiles require more forcing conditions [12]. Halide nucleophiles exhibit reactivity order I⁻ > Br⁻ > Cl⁻ > F⁻, consistent with nucleophilicity trends [36] [12].

Etherification Process Research

Etherification of the hydroxymethyl group represents an important synthetic transformation for creating ether derivatives [39] [40] [41] [42]. Acid-catalyzed etherification proceeds through protonation of the hydroxyl group followed by nucleophilic attack by alcohol [40] [41].

Acid-Catalyzed Mechanisms

Studies using heteropolyacid catalysts demonstrate high efficiency for etherification reactions [39]. The mechanism involves initial protonation of the hydroxyl group, generating a good leaving group (water), followed by nucleophilic attack by alcohol molecules [39] [40]. Sequential etherification can occur, leading to multiple ether linkages [39].

Catalyst Systems

Various catalyst systems demonstrate effectiveness for etherification processes [40] [41] [42]. Brønsted acid catalysts, including zeolites and heteropolyacids, provide high selectivity for cross-etherification over self-etherification [40] [42]. Lewis acid catalysts offer alternative pathways with different selectivity patterns [40].

Reaction Kinetics and Thermodynamics

Kinetic studies reveal first-order dependence on substrate concentration with fractional order in alcohol concentration [40] [42]. Thermodynamic analysis indicates favorable equilibrium constants for ether formation, with ΔG values typically ranging from -10 to -20 kJ/mol [40].

Polymerization Research

Radical Polymerization Studies

The propenoyloxy group in [4-(2-Propenoyloxy)phenyl]methanol serves as an excellent monomer unit for radical polymerization processes [16] [43] [44]. Comprehensive studies reveal complex polymerization mechanisms involving multiple competing reactions [45] [46].

Initiation and Propagation Mechanisms

Radical polymerization proceeds through classical chain-growth mechanisms involving initiation, propagation, and termination steps [16] [43]. Free radical initiators such as azobisisobutyronitrile and organic peroxides effectively initiate polymerization at temperatures ranging from 60-80°C [16] [43]. The propagation step involves addition of monomer units to growing radical chains with rate coefficients typically in the range of 10³-10⁴ L mol⁻¹ s⁻¹ [43].

Termination Mechanisms

Detailed studies of acrylate radical termination reveal predominant disproportionation rather than combination mechanisms [46]. Molecular dynamics simulations indicate that termination occurs through both direct disproportionation and novel stepwise processes involving initial carbon-oxygen coupling followed by intramolecular rearrangement [46]. Temperature and radical concentration significantly influence the termination pathways [46].

Backbiting and Transfer Reactions

Secondary reactions including backbiting and chain transfer substantially influence polymer architecture [43] [45]. Intramolecular hydrogen abstraction leads to midchain radical formation, resulting in branched polymer structures [43]. The extent of branching depends on temperature, with higher temperatures favoring increased branching [45].

Cross-linking Research

Cross-linking polymerization of acrylate-containing compounds produces three-dimensional network structures with enhanced mechanical properties [44] [47] [48]. Recent research reveals that even monofunctional acrylates can form cross-linked structures through hydrogen atom transfer mechanisms [44] [47].

Cross-linking Mechanisms

Studies demonstrate that cross-linking occurs through chain transfer mechanisms involving hydrogen atom transfer between monomer substituents and propagating radicals [44] [47]. Quantum chemical calculations reveal that hydroxyl-containing acrylates exhibit superior cross-linking capabilities due to thermodynamically favorable hydrogen abstraction reactions [44] [47].

Network Formation Kinetics

Cross-linking kinetics follow complex patterns involving competing reactions between linear propagation and cross-link formation [48]. The degree of cross-linking depends on monomer structure, with hydroxyl-containing monomers showing enhanced cross-linking efficiency [44] [47]. Network topology analysis reveals heterogeneous cross-link distribution with localized regions of high cross-link density [48].

Structure-Property Relationships

Cross-linked networks demonstrate enhanced thermal stability, chemical resistance, and mechanical strength compared to linear polymers [44] [49]. The degree of cross-linking directly correlates with material properties, with higher cross-link densities producing more rigid materials [49]. These structure-property relationships enable tailored material design for specific applications including coatings, adhesives, and impact-resistant plastics [49] [50].

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Dates

Last modified: 04-14-2024

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